Spiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione
Overview
Description
Spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione is a spirocyclic compound that features a unique structure combining elements of quinazoline and indoline. This compound is part of a broader class of spiroindolines and spiroindoles, which are known for their significant presence in pharmaceuticals and biologically important natural alkaloids . The spirocyclic structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as spiro-indeno [1,2-b]quinoxalines, have shown interesting biological activities and potential for the generation of new drug candidates .
Biochemical Pathways
Compounds with similar structures have been recognized as important building blocks in organic synthesis
Result of Action
Compounds with similar structures have shown antitumor activity against ehrlich’s ascites carcinoma and sarcoma 180, and antibacterial properties against gram-positive and gram-negative microbes .
Action Environment
It is known that the compound is synthesized through an environmentally friendly strategy .
Biochemical Analysis
Biochemical Properties
1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase and kinases . The interaction with these enzymes involves binding to their active sites, thereby blocking their catalytic activity and preventing the progression of the cell cycle. Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has been found to interact with proteins involved in DNA repair mechanisms, further contributing to its potential as an anticancer agent .
Cellular Effects
The effects of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating intrinsic cell death pathways . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to the downregulation of survival signals and the upregulation of pro-apoptotic factors . Furthermore, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione affects gene expression by modulating transcription factors and epigenetic markers, resulting in altered cellular metabolism and reduced proliferation .
Molecular Mechanism
At the molecular level, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as topoisomerase and kinases, inhibiting their activity and disrupting critical cellular processes . This binding interaction is facilitated by the spiro structure, which allows the compound to fit snugly into the enzyme’s active site. Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes . These interactions lead to the activation of pro-apoptotic genes and the suppression of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to elicit a significant antitumor response .
Metabolic Pathways
1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the biological activity of the parent compound and contribute to its overall therapeutic effects . Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
The transport and distribution of 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells through active transport mechanisms, allowing it to accumulate at therapeutic concentrations . Once inside the cells, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is distributed to various subcellular compartments, including the nucleus and mitochondria, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular transporters .
Subcellular Localization
1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and induce apoptosis . Additionally, 1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be found in the mitochondria, where it disrupts mitochondrial membrane potential and triggers the release of cytochrome c, leading to the activation of the intrinsic apoptotic pathway . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione typically involves multicomponent reactions and cyclocondensation processes. One common method is the three-component reaction involving isatins, amino compounds, and 1,3-dicarbonyl compounds in aqueous media . This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione often employs green chemistry principles. Catalyst-free methodologies and the use of environmentally benign solvents such as ethyl lactate are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound .
Scientific Research Applications
Spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Spiro[1,2,3-trihydroquinazoline-2,3’-indoline]-4,12-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-1H-indole]-2',4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-5-1-3-7-11(9)17-15(18-13)10-6-2-4-8-12(10)16-14(15)20/h1-8,17H,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQIJFIMYFICP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3(N2)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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